An In-depth Technical Guide to 2-(Acetamidomethyl)quinolin-8-yl acetate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(Acetamidomethyl)quinolin-8-yl acetate: Synthesis, Characterization, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This technical guide provides a comprehensive overview of a specific, novel derivative, 2-(Acetamidomethyl)quinolin-8-yl acetate. As this compound is not extensively described in current literature, this guide synthesizes information from related structures to propose its core characteristics, a plausible synthetic route, and its potential applications for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Properties
2-(Acetamidomethyl)quinolin-8-yl acetate is a bifunctionalized quinoline derivative. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. It is substituted at the 2-position with an acetamidomethyl group and at the 8-position with an acetate group. These functional groups are expected to significantly influence the molecule's solubility, reactivity, and biological interactions.
Molecular Structure
Caption: Proposed synthetic workflow for 2-(Acetamidomethyl)quinolin-8-yl acetate.
Detailed Experimental Protocol
Step 1: Synthesis of 8-(Benzyloxy)-2-methylquinoline
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To a solution of 2-methylquinolin-8-ol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
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Add benzyl bromide (1.2 eq) dropwise to the stirring mixture.
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Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.
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After completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to yield 8-(benzyloxy)-2-methylquinoline.
Causality: The hydroxyl group at the 8-position is protected as a benzyl ether to prevent it from reacting in subsequent steps, particularly the N-acetylation step.
Step 2: Synthesis of 8-(Benzyloxy)-2-(bromomethyl)quinoline
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Dissolve 8-(benzyloxy)-2-methylquinoline (1.0 eq) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Reflux the mixture under inert atmosphere for 4-6 hours.
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Cool the reaction mixture, filter the succinimide, and evaporate the solvent.
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The crude product can be used in the next step without further purification or purified by recrystallization.
Causality: A free radical substitution reaction is employed to selectively brominate the methyl group at the 2-position, which is activated by the quinoline ring.
Step 3: Synthesis of 1-(8-(Benzyloxy)quinolin-2-yl)methanamine
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Dissolve the crude 8-(benzyloxy)-2-(bromomethyl)quinoline (1.0 eq) in a mixture of THF and concentrated aqueous ammonia.
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Stir the reaction mixture at room temperature for 24 hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer to obtain the crude amine.
Causality: A nucleophilic substitution reaction where ammonia displaces the bromide to form the primary amine.
Step 4: Synthesis of N-((8-(Benzyloxy)quinolin-2-yl)methyl)acetamide
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Dissolve the crude amine (1.0 eq) in pyridine.
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Cool the solution to 0°C and add acetic anhydride (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture into ice water and extract the product with ethyl acetate.
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Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate to get the acetylated product.
Causality: The primary amine is acetylated to form the desired acetamido group.
Step 5: Synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
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Dissolve the protected compound (1.0 eq) in ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
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Filter the catalyst through a pad of Celite and concentrate the filtrate.
Causality: Catalytic hydrogenation is a standard method for the deprotection of benzyl ethers.
Step 6: Synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate
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Dissolve the deprotected intermediate (1.0 eq) in pyridine.
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Cool to 0°C and add acetic anhydride (1.5 eq).
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Stir at room temperature for 6-8 hours.
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Work-up the reaction as described in Step 4 to obtain the final product.
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Purify by column chromatography or recrystallization.
Causality: The final step involves the acetylation of the phenolic hydroxyl group to yield the target compound. A similar procedure is used for the synthesis of 5-(chloromethyl)quinolin-8-yl acetate. [6]
Spectroscopic and Physicochemical Characterization
The structural confirmation of the synthesized 2-(Acetamidomethyl)quinolin-8-yl acetate would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of similar quinoline derivatives, are summarized below. [7][8][9]
| Technique | Expected Data |
|---|---|
| ¹H NMR | - Aromatic protons of the quinoline ring: δ 7.5-8.5 ppm (multiplets).- NH proton of the amide: δ 8.0-9.0 ppm (broad singlet).- Methylene protons (-CH₂-): δ 4.5-5.0 ppm (doublet).- Acetate methyl protons (-O-CO-CH₃): δ 2.3-2.5 ppm (singlet).- Amide methyl protons (-NH-CO-CH₃): δ 2.0-2.2 ppm (singlet). |
| ¹³C NMR | - Quinoline ring carbons: δ 120-150 ppm.- Amide carbonyl carbon: δ ~170 ppm.- Ester carbonyl carbon: δ ~169 ppm.- Methylene carbon (-CH₂-): δ 40-45 ppm.- Acetate methyl carbon: δ ~21 ppm.- Amide methyl carbon: δ ~23 ppm. |
| FT-IR (cm⁻¹) | - N-H stretch: ~3300 cm⁻¹.- C-H aromatic stretch: ~3050 cm⁻¹.- C-H aliphatic stretch: ~2950 cm⁻¹.- Amide C=O stretch (Amide I): ~1670 cm⁻¹.- Ester C=O stretch: ~1760 cm⁻¹.- C=N and C=C stretches (quinoline ring): 1500-1600 cm⁻¹.- C-O stretch (ester): ~1200 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺: m/z 259.1079. |
Potential Applications in Drug Discovery
The quinoline nucleus is a well-established pharmacophore with a wide range of biological activities. [2][4]The introduction of acetamidomethyl and acetate groups at the 2- and 8-positions, respectively, can modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents.
Anticipated Biological Activities
Caption: Diverse biological activities associated with the quinoline scaffold.
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Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways, including DNA replication and tyrosine kinase signaling. [1][2]* Antimicrobial Activity : The quinoline core is fundamental to the quinolone class of antibiotics, which inhibit bacterial DNA gyrase. [2]Novel derivatives are continually being explored for their potential against resistant strains.
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Anti-inflammatory Effects : Certain quinoline derivatives have shown anti-inflammatory activity, suggesting their potential in treating inflammatory disorders. [4]* Antimalarial Properties : Quinoline-based drugs like chloroquine have been mainstays in antimalarial therapy for decades, primarily by interfering with heme detoxification in the parasite. [1][4] The specific combination of functional groups in 2-(Acetamidomethyl)quinolin-8-yl acetate may offer unique interactions with biological targets, warranting its investigation in these and other therapeutic areas.
Conclusion
This technical guide provides a foundational understanding of 2-(Acetamidomethyl)quinolin-8-yl acetate, a novel quinoline derivative. By synthesizing information from related compounds, we have proposed its molecular and physicochemical properties, a detailed synthetic pathway with mechanistic rationale, and predicted its spectroscopic characteristics. The diverse biological activities associated with the quinoline scaffold suggest that this compound could be a valuable candidate for further investigation in drug discovery and development. This guide serves as a comprehensive resource to stimulate and support future research into this promising molecule.
References
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Verma, A., Joshi, S., & Singh, D. (2009). Biological Activities of Quinoline Derivatives. Medicinal Chemistry Research. [Link]
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Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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Patel, H., et al. (2014). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. [Link]
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr Journals. [Link]
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PubChem. 8-Acetoxyquinoline. National Center for Biotechnology Information. [Link]
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Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. (2026). ResearchGate. [Link]
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]
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Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Taylor & Francis. [Link]
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